molecular formula C6H9N3O2 B1393540 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide CAS No. 1312205-25-6

5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B1393540
CAS No.: 1312205-25-6
M. Wt: 155.15 g/mol
InChI Key: YEKUHERXGBMWRD-UHFFFAOYSA-N
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Description

5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2-hydroxyethylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amide formation. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction mixture is heated to promote cyclization and the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: 5-(2-carboxyethyl)-1H-pyrazole-3-carboxamide.

    Reduction: 5-(2-hydroxyethyl)-1H-pyrazole-3-amine.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The carboxamide group can participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    5-(2-hydroxyethyl)-4-methylthiazole: Similar in structure but contains a thiazole ring instead of a pyrazole ring.

    2-hydroxyethyl methacrylate: Contains a hydroxyethyl group but is an ester rather than a carboxamide.

    N-(2-hydroxyethyl)aniline: Contains a hydroxyethyl group attached to an aniline ring.

Uniqueness

5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and the pyrazole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-6(11)5-3-4(1-2-10)8-9-5/h3,10H,1-2H2,(H2,7,11)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKUHERXGBMWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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